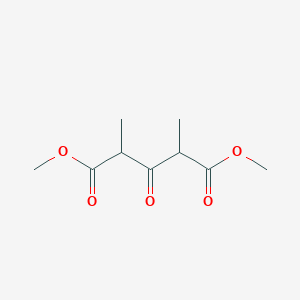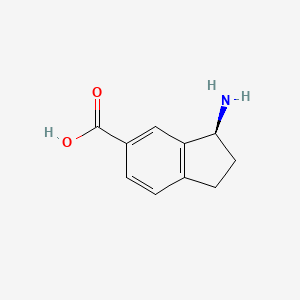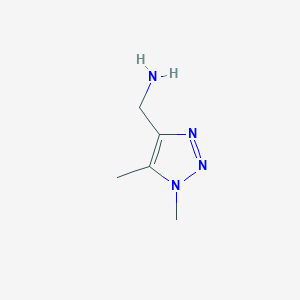
Dimethyl 2,4-dimethyl-3-oxopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,4-dimethyl-3-oxopentanedioate is an organic compound with the molecular formula C9H14O5. It is also known by other names such as dimethyl acetonedicarboxylate and dimethyl 1,3-acetonedicarboxylate . This compound is a derivative of pentanedioic acid and is characterized by the presence of two ester groups and a ketone group.
Preparation Methods
Dimethyl 2,4-dimethyl-3-oxopentanedioate can be synthesized through various methods. One common synthetic route involves the reaction of dimethyl 3-oxopentanedioate with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Dimethyl 2,4-dimethyl-3-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl 2,4-dimethyl-3-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of dimethyl 2,4-dimethyl-3-oxopentanedioate involves its reactivity as a β-dicarbonyl compound. The presence of both ester and ketone groups allows it to participate in various chemical transformations, including enolate formation and subsequent reactions with electrophiles . These reactions are facilitated by the compound’s ability to stabilize negative charges through resonance.
Comparison with Similar Compounds
Dimethyl 2,4-dimethyl-3-oxopentanedioate can be compared with other similar compounds such as:
Dimethyl 3-oxopentanedioate: Lacks the additional methyl groups at positions 2 and 4.
Dimethyl 2-oxopentanedioate: Has a similar structure but with different substitution patterns.
Dimethyl 3-oxoglutarate: Another β-dicarbonyl compound with a different carbon skeleton.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
dimethyl 2,4-dimethyl-3-oxopentanedioate |
InChI |
InChI=1S/C9H14O5/c1-5(8(11)13-3)7(10)6(2)9(12)14-4/h5-6H,1-4H3 |
InChI Key |
SUADDDNWVQXZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Chloro-5-fluorophenyl)methyl]hydrazine](/img/structure/B11744992.png)

![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745020.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745028.png)


![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11745047.png)
![4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11745051.png)

![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745056.png)

![4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11745067.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11745072.png)

